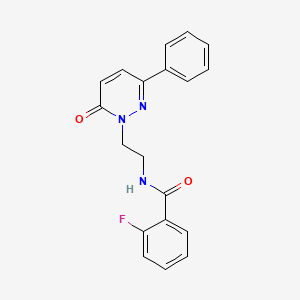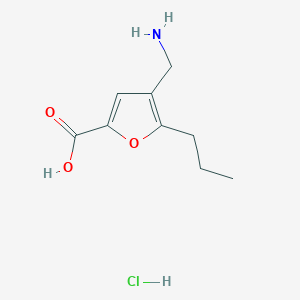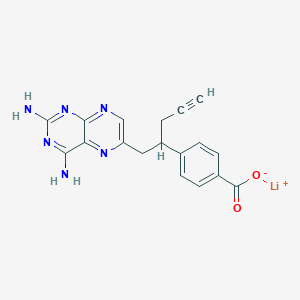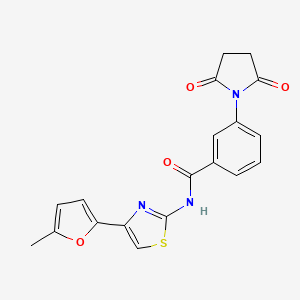![molecular formula C15H16F3N3O2 B2489590 N-[2-(trifluoromethyl)-4-quinazolinyl]isoleucine CAS No. 1093747-59-1](/img/structure/B2489590.png)
N-[2-(trifluoromethyl)-4-quinazolinyl]isoleucine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of N-[2-(Trifluoromethyl)-4-quinazolinyl]isoleucine-related compounds typically involves palladium-catalyzed reactions and is characterized by high efficiency and broad substrate scope. For example, a palladium-catalyzed three-component reaction involving isocyanides, trifluoroacetimidoyl chlorides, and amines has been developed for the synthesis of 2-(trifluoromethyl)quinazolin-4(3H)-imines, showcasing the wide applicability and high yields of such synthetic strategies (Shen Ge et al., 2022). Another approach involves the carbonylative synthesis of 2-(trifluoromethyl)quinazolin-4(3H)-ones from trifluoroacetimidoyl chlorides and amines, highlighting the method's efficiency and the avoidance of CO gas manipulation (Zhengkai Chen et al., 2020).
Molecular Structure Analysis
The molecular structure of N-[2-(Trifluoromethyl)-4-quinazolinyl]isoleucine and related compounds is characterized by the presence of a trifluoromethyl group attached to a quinazoline ring, which significantly influences the molecule's electronic and spatial configuration. These structures have been confirmed through various spectroscopic methods, including NMR and IR spectroscopy, ensuring the correct identification of synthesized compounds and their structural integrity (Xu Li-feng, 2011).
Chemical Reactions and Properties
The chemical reactivity of N-[2-(Trifluoromethyl)-4-quinazolinyl]isoleucine derivatives often involves cyclization reactions and interactions with nucleophiles. These reactions are facilitated by the electron-withdrawing nature of the trifluoromethyl group, which activates the quinazoline ring towards nucleophilic attack. Such properties enable the synthesis of a variety of heterocyclic compounds via palladium-catalyzed reactions, demonstrating the versatility of these compounds in synthetic chemistry (Jiangtao Zhu et al., 2011).
科学的研究の応用
Optoelectronic Materials
Quinazoline derivatives are extensively studied for their applications in electronic devices due to their electroluminescent properties. Incorporating quinazoline into π-extended conjugated systems is valuable for creating novel optoelectronic materials. These compounds are used in organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. Additionally, quinazoline derivatives are of interest as potential structures for nonlinear optical materials and for colorimetric pH sensors. Their application extends to phosphorescent materials for OLEDs and potential photosensitizers for dye-sensitized solar cells, highlighting their significance in advancing optoelectronic technologies (Lipunova et al., 2018).
Medicinal Chemistry
Quinazoline-4(3H)-ones and their derivatives are crucial in medicinal chemistry, found in more than 200 naturally occurring alkaloids. Their stability has inspired the introduction of many bioactive moieties, creating new potential medicinal agents. These compounds exhibit antibacterial activity against various bacteria, demonstrating their importance in developing new antibiotics to combat antibiotic resistance (Tiwary et al., 2016).
The wide range of biological properties associated with quinazoline compounds, such as anticancer, antibacterial, anti-inflammatory, antimalarial, and antihypertensive activities, underscores their potential as foundational structures for drug development. Recent patents and articles have focused on discovering and developing quinazoline derivatives for cancer treatment, indicating the ongoing interest in exploiting these compounds for therapeutic purposes (Ravez et al., 2015).
作用機序
Target of Action
These compounds are designed as potential inhibitors of the Werner (WRN) helicase . WRN helicase plays a crucial role in DNA repair and replication, and its inhibition can lead to genomic instability, a key hallmark of cancer .
Mode of Action
While the specific interaction between these compounds and WRN helicase isn’t detailed, it’s likely that they bind to the enzyme and inhibit its activity, leading to disruption of DNA repair and replication processes .
Biochemical Pathways
The inhibition of WRN helicase affects the DNA damage response (DDR) pathway, which is responsible for maintaining genomic integrity when cells are subjected to DNA damage and replication stress .
Result of Action
The inhibition of WRN helicase by these compounds can lead to genomic instability, promoting the accumulation of mutations, tumor heterogeneity, and apoptosis escape . Some of these compounds exhibited excellent inhibitory activity against different cancer cell lines .
将来の方向性
The unique properties of fluorine atoms and fluorine-containing groups have led to an increasing number of applications for fluorine-containing organic compounds . It is expected that many novel applications of compounds like N-[2-(trifluoromethyl)-4-quinazolinyl]isoleucine will be discovered in the future .
特性
IUPAC Name |
3-methyl-2-[[2-(trifluoromethyl)quinazolin-4-yl]amino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3O2/c1-3-8(2)11(13(22)23)20-12-9-6-4-5-7-10(9)19-14(21-12)15(16,17)18/h4-8,11H,3H2,1-2H3,(H,22,23)(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOAPBVAOUIPKES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC1=NC(=NC2=CC=CC=C21)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(trifluoromethyl)-4-quinazolinyl]isoleucine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(6-bromo-1H-indol-1-yl)acetamido]acetic acid](/img/structure/B2489508.png)
![Sodium 5-chlorobenzo[D]thiazole-2-carboxylate](/img/structure/B2489509.png)


![4-chloro-N-[2-(4-phenylpiperazine-1-carbonyl)-1H-indol-3-yl]benzamide](/img/structure/B2489513.png)
![N-(4-(dimethylamino)phenethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2489514.png)
![(2-Chlorophenyl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2489516.png)

![2-[(2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B2489520.png)


![N-[3-[(4-Chlorophenyl)methyl]oxan-3-yl]prop-2-enamide](/img/structure/B2489524.png)

![N-(4-chloro-2-(2-chlorobenzoyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2489530.png)